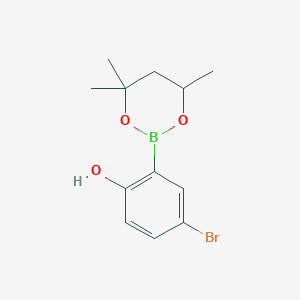

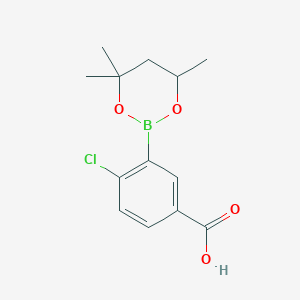

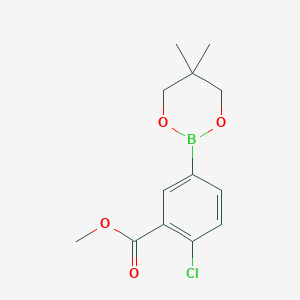

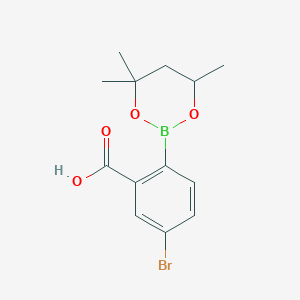

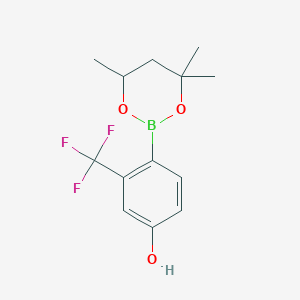

5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

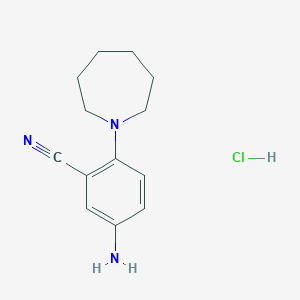

5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, also known as 5-Bromo-2-benzoic acid, is an organic compound that is used in scientific experiments for a variety of purposes. It is a brominated carboxylic acid that is used in many research applications in the scientific community. The acid is synthesized through a variety of methods, including the use of catalysts and reagents. It is a versatile compound that can be used in a variety of experiments and studies.

Mecanismo De Acción

5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid acts as a potent inhibitor of enzymes and other proteins. It binds to the active site of the target protein and blocks the activity of the enzyme or protein. This inhibition is due to the bromine atom of the compound which forms a covalent bond with the target protein. This covalent bond is strong and is not easily broken, making the inhibition of the target protein highly effective.

Biochemical and Physiological Effects

5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid has a variety of biochemical and physiological effects. It is a potent inhibitor of enzymes, proteins, and other biochemical targets. It is also a potent inhibitor of signal transduction pathways, gene expression, and protein-protein interactions. It also has an effect on the metabolism of drugs, as it is a potent inhibitor of drug metabolizing enzymes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid in lab experiments is that it is a potent inhibitor of enzymes, proteins, and other biochemical targets. It is also a potent inhibitor of signal transduction pathways, gene expression, and protein-protein interactions. It is also a potent inhibitor of drug metabolizing enzymes. The limitations of using 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid in lab experiments is that it is a brominated compound, which can be toxic if handled improperly. It can also be difficult to synthesize and can be expensive to obtain.

Direcciones Futuras

For 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid research include further investigation into its potential as an inhibitor of enzymes, proteins, and other biochemical targets. It could also be studied for its potential as an inhibitor of signal transduction pathways, gene expression, and protein-protein interactions. It could also be studied for its potential to affect drug metabolism. Additionally, it could be studied for its potential to interact with other compounds and molecules. Finally, it could be studied for its potential to be used in a variety of applications, such as drug discovery and development, and disease diagnostics.

Métodos De Síntesis

5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid is synthesized through a variety of methods. One method involves the use of a catalyst such as palladium on carbon. This method involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-ylbenzoic acid with bromine in a solvent such as dichloromethane or acetonitrile. This reaction is catalyzed by palladium on carbon which results in the formation of 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid. Another method involves the use of a reagent such as N-bromosuccinimide. This method involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-ylbenzoic acid with N-bromosuccinimide in a solvent such as dichloromethane or acetonitrile. This reaction results in the formation of 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid.

Aplicaciones Científicas De Investigación

5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid is used in a variety of scientific research applications. It is used in the study of enzyme inhibition, as it is a potent inhibitor of enzymes. It is also used in the study of drug metabolism, as it is a potent inhibitor of drug metabolizing enzymes. It is also used in the study of signal transduction, as it is a potent inhibitor of signal transduction pathways. It is also used in the study of gene expression, as it is a potent inhibitor of gene expression. It is also used in the study of protein-protein interactions, as it is a potent inhibitor of protein-protein interactions.

Propiedades

IUPAC Name |

5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BBrO4/c1-8-7-13(2,3)19-14(18-8)11-5-4-9(15)6-10(11)12(16)17/h4-6,8H,7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXCJRCMIYOOML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BBrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)